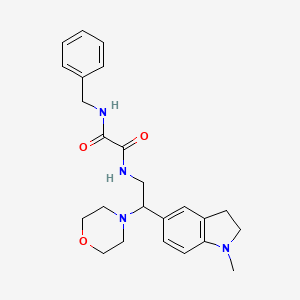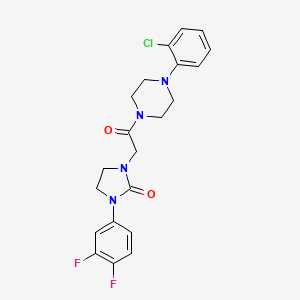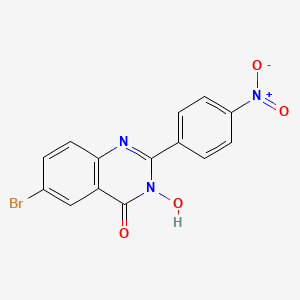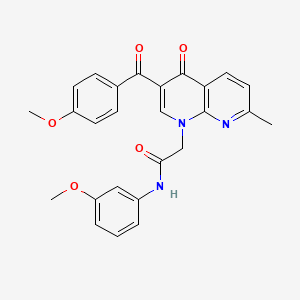
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as BMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMOX is a small molecule inhibitor that can selectively target protein-protein interactions, making it a promising candidate for drug discovery and development.
Scientific Research Applications
Pharmacological Potential of Morpholino Derivatives
Morpholino oligos have been studied extensively for their ability to inhibit gene function in various model organisms, offering a simple and rapid method to study gene function. Morpholino derivatives, including those similar in structure to "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide," have shown promise in modulating gene expression, which could have significant implications in treating genetic disorders and understanding developmental biology (Heasman, 2002).
Neuropharmacological Effects of Related Compounds
Studies on compounds with structures related to "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide" have highlighted their potential neuropharmacological effects. For instance, the behavioral pharmacology of AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, suggests utility in treating anxiety and affective disorders. These findings indicate that compounds acting on serotonin receptors, potentially including similar morpholinoethyl derivatives, could have therapeutic applications in neuropsychiatric conditions (Hudzik et al., 2003).
Applications in Cancer Research
The DNA minor groove binder Hoechst 33258 and its analogues, which share structural motifs with morpholino derivatives, have been utilized in cancer research for their ability to bind to DNA and modulate gene expression. Such compounds are being explored for their potential as radioprotectors, topoisomerase inhibitors, and tools in the rational design of new anticancer drugs (Issar & Kakkar, 2013).
Antimicrobial and Antiviral Research
The exploration of polyphenols and other natural compounds for their antimicrobial and antiviral properties has highlighted the potential of structurally complex molecules, including those similar to "N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide," in treating infectious diseases. These studies underscore the importance of natural and synthetic compounds in developing new therapies against pathogens (Chojnacka et al., 2020).
properties
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-27-10-9-20-15-19(7-8-21(20)27)22(28-11-13-31-14-12-28)17-26-24(30)23(29)25-16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16-17H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFNLBPYFEFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)

![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)
![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)
